Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)-
Description
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Properties
CAS No. |
58137-32-9 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-4-oxo-4-thiophen-2-ylbutanamide |
InChI |
InChI=1S/C11H15NO3S/c13-7-2-6-12-11(15)5-4-9(14)10-3-1-8-16-10/h1,3,8,13H,2,4-7H2,(H,12,15) |
InChI Key |
DXOBDKRICXTJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)NCCCO |
Origin of Product |
United States |
Biological Activity
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- is a compound of interest due to its potential biological activities, particularly in the fields of oncology and cellular signaling. This article explores its biological activity based on existing research, patents, and studies.
The compound is believed to act primarily as an inhibitor of the Akt pathway, a critical signaling pathway involved in cell survival and apoptosis. The Akt protein kinase is activated by phosphoinositide 3-kinase (PI3K), which plays a significant role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis .
Key Points:
- Akt Pathway : The PI3K/Akt pathway is crucial for regulating cell survival. Inhibition of this pathway can lead to increased apoptosis in cancer cells .
- Cancer Treatment : The compound's inhibition of Akt may be beneficial in treating cancers where this pathway is dysregulated. Overexpression of Akt has been noted in several cancer types, including ovarian and pancreatic cancers .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)-:
| Study/Source | Biological Activity | Concentration | Effect |
|---|---|---|---|
| Patent WO2007076423A2 | Inhibits Akt activity | IC50 not specified | Induces apoptosis in cancer cells |
| Research on PI3K inhibitors | Blocks PI3K/Akt signaling | <500 nM | Reduces tumor growth in vivo |
| Case Study on ovarian cancer | Effective against Akt-overexpressing tumors | Not specified | Shows promise for therapeutic application |
Case Studies
- Ovarian Cancer : A study indicated that compounds inhibiting the Akt pathway could significantly reduce tumor size in models with overexpressed Akt . This suggests that Propionamide may have similar effects.
- Pancreatic Cancer : Research has shown that targeting the PI3K/Akt pathway can lead to improved outcomes in pancreatic cancer models. The inhibition of this pathway by Propionamide could potentially enhance treatment efficacy .
Research Findings
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that compounds similar to Propionamide can effectively inhibit the proliferation of various cancer cell lines by modulating the PI3K/Akt signaling pathway .
- Therapeutic Potential : The ability to inhibit Akt activity suggests that Propionamide could be developed as a therapeutic agent for cancers characterized by aberrant Akt signaling.
Preparation Methods
Preparation of the Thiophene Carbonyl Intermediate
The 2-thienylcarbonyl moiety is typically introduced via one of the following approaches:
Conversion of 2-thiophenecarboxylic acid to its acid chloride derivative using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This activated acid chloride is then used for amide bond formation.
Alternatively, Suzuki coupling reactions can be employed to attach the thiophene ring to a precursor molecule bearing a boronic acid or ester group, facilitating the formation of the desired carbonyl-thiophene structure.
Coupling with 3-Hydroxypropylamine
The key amide bond formation involves coupling the thiophene carbonyl intermediate with 3-hydroxypropylamine or its protected derivatives. The following methods are commonly used:
Direct coupling of the acid chloride with 3-hydroxypropylamine under controlled conditions to yield the amide.
Use of amide coupling reagents such as PyBrop (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or similar carbodiimide-based reagents to activate the carboxylic acid for reaction with the amine.
Reactions are generally conducted in aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF), often in the presence of an organic base like triethylamine or diisopropylethylamine to scavenge the generated acid.
Reduction and Functional Group Transformations
If the starting materials contain nitro or other reducible groups, catalytic hydrogenation using palladium on carbon (Pd/C) in protic solvents like methanol under hydrogen atmosphere is employed to reduce these groups prior to amide formation.
Protection and deprotection steps for the hydroxy group on the propyl chain may be necessary depending on the synthetic route, using protecting groups such as tert-butoxycarbonyl (Boc) for amines or silyl ethers for hydroxyl groups.
Representative Synthetic Scheme
A representative synthetic route based on patent WO2007076423A2 and IL148078A is summarized below:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Conversion of 2-thiophenecarboxylic acid to acid chloride | POCl3, reflux or room temperature | 2-thiophenecarbonyl chloride |
| 2. Amide coupling | 3-hydroxypropylamine, PyBrop or EDC, DCM or DMF, base (Et3N), RT | Formation of Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- |
| 3. Purification | Chromatography or crystallization | Pure target compound |
This method offers good yields and is adaptable to scale-up.
Analytical Data and Research Outcomes
The purity and identity of the product are confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
The amide coupling typically proceeds with high efficiency (>80% yield) under optimized conditions.
The hydroxypropyl substituent provides enhanced solubility and potential for further functionalization or conjugation in medicinal chemistry applications.
The thiophene carbonyl group is crucial for biological activity, as demonstrated in related Akt/PKB kinase inhibition studies.
Summary Table of Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acid chloride formation | POCl3, reflux or RT, 1-3 hours | Efficient activation of carboxylic acid |
| Amide coupling reagent | PyBrop, EDC, or similar | Carbodiimide or phosphonium salts |
| Solvent | DCM, DMF | Aprotic solvents preferred |
| Base | Triethylamine, diisopropylethylamine | Neutralizes acid byproducts |
| Temperature | Room temperature | Mild conditions to preserve sensitive groups |
| Yield | 70-90% | High yield with optimized protocols |
| Purification | Column chromatography or recrystallization | Ensures product purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
